molecular formula C18H37NO B3053976 N,N-dibutyldecanamide CAS No. 57303-25-0

N,N-dibutyldecanamide

Cat. No. B3053976
CAS RN: 57303-25-0
M. Wt: 283.5 g/mol
InChI Key: OHHXJNYDGVLRSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-dibutyldecanamide is a chemical compound with the molecular formula C18H37NO . It has an average mass of 283.492 Da and a monoisotopic mass of 283.287506 Da . It is also known by other names such as Decanamide, N,N-dibutyl- [ACD/Index Name], N,N-Dibutyldecanamid [German] [ACD/IUPAC Name], N,N-Dibutyldécanamide [French] [ACD/IUPAC Name], and dibutyl decanamide .


Molecular Structure Analysis

The molecular structure of N,N-dibutyldecanamide consists of 18 carbon atoms, 37 hydrogen atoms, and 1 nitrogen atom . The structure can be viewed in 3D using Java or Javascript .


Physical And Chemical Properties Analysis

N,N-dibutyldecanamide has a density of 0.9±0.1 g/cm3, a boiling point of 333.1±10.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C . It also has an enthalpy of vaporization of 57.6±3.0 kJ/mol, a flash point of 122.2±10.2 °C, and an index of refraction of 1.453 .

Scientific Research Applications

Structural Studies in Organic Phases

N,N-Dibutyldecanamide (DBDEA) demonstrates significant properties in the formation of small aggregates and reversed micelles in higher nitric acid concentrations. This behavior is critical in understanding the microstructure of organic phases, as studied through various techniques including FTIR spectroscopy. Such insights are crucial in chemical and pharmaceutical industries for the development of new materials and drugs (Sun-Wei Guo, 2003).

Extraction Mechanism in Uranium Recovery

The extraction mechanism of uranium(VI) from nitric acid media using DBDEA has been explored, revealing the roles of various concentrations and interactions with other substances like TBP (Tri-n-butyl phosphate). This research provides valuable insights into the recovery and refinement of uranium, a critical component in nuclear energy production (Guoying Sun et al., 1998).

Application in Nuclear Waste Management

DBDEA plays a significant role in the extraction and partitioning of minor actinides from simulated high-level nuclear waste solutions. Its basic nature and tendency toward aggregation highlight its potential in nuclear waste management, offering a more efficient and environmentally friendly approach to handling radioactive materials (S. Ansari et al., 2005).

Plant Growth Regulation

Research indicates that similar compounds to DBDEA, like N-isopropyldecanamide, have been found in humic acids and are linked to promoting root growth in plants. This discovery opens avenues for the development of new plant growth regulators, which can significantly impact agriculture and plant biology (Daniel Basílio Zandonadi et al., 2019).

Synthesis of Propylene Carbonate

DBDEA, in combination with other substances, has been used in catalyzing the synthesis of propylene carbonate from propylene glycol and carbon dioxide. This research is crucial in the field of green chemistry, providing sustainable methods for synthesizing important industrial chemicals (Ya Du et al., 2005).

Safety and Hazards

N,N-dibutyldecanamide is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is also harmful if inhaled and suspected of damaging the unborn child .

properties

IUPAC Name

N,N-dibutyldecanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H37NO/c1-4-7-10-11-12-13-14-15-18(20)19(16-8-5-2)17-9-6-3/h4-17H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHHXJNYDGVLRSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)N(CCCC)CCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H37NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60307769
Record name N,N-dibutyldecanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60307769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

57303-25-0
Record name NSC195014
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=195014
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N,N-dibutyldecanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60307769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-dibutyldecanamide
Reactant of Route 2
Reactant of Route 2
N,N-dibutyldecanamide
Reactant of Route 3
Reactant of Route 3
N,N-dibutyldecanamide
Reactant of Route 4
Reactant of Route 4
N,N-dibutyldecanamide
Reactant of Route 5
Reactant of Route 5
N,N-dibutyldecanamide
Reactant of Route 6
Reactant of Route 6
N,N-dibutyldecanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.